3-Bromo-4-(difluoromethoxy)benzaldehyde
CAS No.: 1155878-02-6
Cat. No.: VC3014001
Molecular Formula: C8H5BrF2O2
Molecular Weight: 251.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1155878-02-6 |
|---|---|
| Molecular Formula | C8H5BrF2O2 |
| Molecular Weight | 251.02 g/mol |
| IUPAC Name | 3-bromo-4-(difluoromethoxy)benzaldehyde |
| Standard InChI | InChI=1S/C8H5BrF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H |
| Standard InChI Key | UACWAGNPKGEOBB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)Br)OC(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Br)OC(F)F |
Introduction
3-Bromo-4-(difluoromethoxy)benzaldehyde is a synthetic organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . It is a versatile research chemical used in various chemical syntheses, particularly in the development of pharmaceuticals and other organic compounds.
Synthesis and Applications
The synthesis of 3-Bromo-4-(difluoromethoxy)benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with a difluoromethoxylation reagent. This compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities .
Synthesis Overview:
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Starting Material: 3-Bromo-4-hydroxybenzaldehyde
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Reaction Conditions: Typically involves a difluoromethoxylation step using cesium carbonate or similar bases.
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Product Use: Intermediate in pharmaceutical synthesis, especially for compounds targeting PARP1, PARP2, or tubulin .
Research Findings and Applications
Research involving 3-Bromo-4-(difluoromethoxy)benzaldehyde often focuses on its role in synthesizing compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-cancer properties by inhibiting PARP1 and PARP2 enzymes, which are involved in DNA repair mechanisms .
Therapeutic Potential:
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PARP Inhibition: Compounds derived from 3-Bromo-4-(difluoromethoxy)benzaldehyde may inhibit PARP enzymes, enhancing cancer cell death.
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Microtubule Disruption: Some derivatives may also disrupt microtubule polymerization, further contributing to anti-cancer effects.
Comparison with Related Compounds
3-Bromo-4-(difluoromethoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as 3-Bromo-4-(trifluoromethoxy)benzaldehyde, which has a trifluoromethoxy group instead of difluoromethoxy. The latter has a higher molecular weight (269.01 g/mol) and different chemical properties due to the trifluoromethoxy group .
Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| 3-Bromo-4-(difluoromethoxy)benzaldehyde | C8H5BrF2O2 | 251.02 | 2.86300 |
| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | C8H4BrF3O2 | 269.01 | Not specified |
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